Dilaurylphosphatidylcholine

Catalog No.
S1520612
CAS No.
18656-40-1
M.F
C32H64NO8P
M. Wt
621.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilaurylphosphatidylcholine

CAS Number

18656-40-1

Product Name

Dilaurylphosphatidylcholine

IUPAC Name

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C32H64NO8P

Molecular Weight

621.8 g/mol

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3

InChI Key

IJFVSSZAOYLHEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Synonyms

1,2-dilauroyl-sn-glycero-3-phosphocholine, 1,2-dilauroylphosphatidylcholine, 1,2-dilauroylphosphatidylcholine, (+-)-isomer, 1,2-dilauroylphosphatidylcholine, (R)-isomer, 1,2-DLPC, dilauroyl lecithin, dilauroylphosphatidylcholine, dilaurylphosphatidylcholine

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Dilaurylphosphatidylcholine is a phospholipid that belongs to the class of glycerophospholipids, characterized by its two lauroyl (dodecanoyl) fatty acid chains attached to a glycerol backbone and a phosphocholine head group. Its chemical formula is C32H64NO8PC_{32}H_{64}NO_8P, and it is often represented as 1,2-dilauroyl-sn-glycero-3-phosphocholine. This compound is notable for its role in forming lipid bilayers, which are fundamental components of biological membranes. The unique structure of dilaurylphosphatidylcholine allows it to exhibit specific thermotropic and barotropic phase behaviors, making it a subject of interest in membrane biophysics and biochemistry .

DLPC's primary mechanism of action in scientific research lies in its ability to form artificial membranes. These membranes mimic the structure and function of natural cell membranes, allowing researchers to study various biological processes in a controlled environment. For example, DLPC vesicles can be used to encapsulate drugs or other molecules and investigate their interaction with membranes []. Additionally, DLPC membranes can be reconstituted with specific membrane proteins to study their function and behavior [].

  • Dust Inhalation: Inhalation of DLPC dust may cause irritation to the respiratory tract.
  • Skin and Eye Contact: Direct contact with DLPC may cause mild skin or eye irritation.
Typical of phospholipids, including hydrolysis, oxidation, and transesterification. Hydrolysis can occur in the presence of phospholipases, leading to the release of fatty acids and lysophosphatidylcholine. The compound can also participate in acyl exchange reactions where the lauroyl groups can be replaced with other fatty acids, modifying its properties and biological activity .

Dilaurylphosphatidylcholine exhibits several biological activities due to its amphiphilic nature. It plays a crucial role in membrane fluidity and permeability, influencing the behavior of membrane proteins and enzymes. Studies have shown that dilaurylphosphatidylcholine can affect cellular processes such as signaling pathways and membrane fusion events. Its unique phase transition properties allow it to function effectively in various temperature conditions, making it relevant for applications in drug delivery systems and as a model compound for studying membrane dynamics .

Dilaurylphosphatidylcholine can be synthesized through several methods:

  • Chemical Synthesis: This involves the reaction of lauric acid with glycerol phosphate under acidic or basic conditions to form the desired phospholipid.
  • Enzymatic Synthesis: Utilizing enzymes such as phospholipases or acyltransferases to catalyze the formation of dilaurylphosphatidylcholine from simpler precursors.
  • Lipid Extraction: Isolation from natural sources where phospholipids are abundant, followed by purification processes to obtain dilaurylphosphatidylcholine in sufficient purity for research or industrial use .

Dilaurylphosphatidylcholine has diverse applications across various fields:

  • Biotechnology: Used as a model membrane system for studying lipid bilayer properties.
  • Pharmaceuticals: Acts as an excipient in drug formulations, enhancing solubility and bioavailability.
  • Food Industry: Functions as an emulsifier in food products.
  • Cosmetics: Incorporated into skincare formulations for its skin-conditioning properties .

Interaction studies involving dilaurylphosphatidylcholine have revealed its ability to interact with proteins and other lipids, affecting their conformation and activity. These interactions are critical in understanding how membranes function in biological systems. Research has demonstrated that dilaurylphosphatidylcholine can modulate the activity of membrane-bound enzymes and influence the binding affinity of various ligands to membrane receptors .

Several compounds share structural similarities with dilaurylphosphatidylcholine, including:

  • Dioleoylphosphatidylcholine: Contains unsaturated fatty acids which affect its phase behavior differently from dilaurylphosphatidylcholine.
  • Dipalmitoylphosphatidylcholine: A saturated phospholipid that exhibits distinct thermal properties compared to dilaurylphosphatidylcholine.
  • Dilinoleoylphosphatidylcholine: Features two linoleic acid chains, impacting its fluidity and interaction with proteins.
Compound NameFatty Acid CompositionUnique Properties
DilaurylphosphatidylcholineLauroyl (C12)Exhibits specific thermotropic behaviors
DioleoylphosphatidylcholineOleoyl (C18)Higher fluidity due to unsaturation
DipalmitoylphosphatidylcholinePalmitoyl (C16)Higher melting point; less fluid than dilauryl
DilinoleoylphosphatidylcholineLinoleoyl (C18)Greater fluidity; involved in signaling

Dilaurylphosphatidylcholine is unique due to its specific chain length and saturation level, which influence its phase transition temperatures and biological interactions distinctly compared to these similar compounds .

XLogP3

9.1

Other CAS

18656-40-1

Dates

Modify: 2023-08-15

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